molecular formula C12H22N2O3S B5327726 N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide

N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide

Numéro de catalogue B5327726
Poids moléculaire: 274.38 g/mol
Clé InChI: DLSPJMCLVRCJRC-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.

Mécanisme D'action

HET0016 selectively inhibits the activity of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase, which is responsible for the production of this compound from arachidonic acid. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and ischemic stroke. By inhibiting the production of this compound, HET0016 exerts its therapeutic effects.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, HET0016 has been shown to reduce blood pressure in hypertensive animal models. Furthermore, HET0016 has been shown to reduce cerebral infarction volume and improve neurological outcomes in animal models of ischemic stroke.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of HET0016 is its selectivity for N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase. This allows for targeted inhibition of this compound production without affecting other pathways. However, one of the limitations of HET0016 is its relatively low potency, which may require higher doses for therapeutic efficacy.

Orientations Futures

Further research is needed to fully understand the therapeutic potential of HET0016 in various diseases. Future studies could focus on optimizing the synthesis of HET0016 to improve its potency and efficacy. Additionally, the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in various diseases needs to be further elucidated to identify potential therapeutic targets for HET0016. Finally, clinical trials are needed to determine the safety and efficacy of HET0016 in humans.

Méthodes De Synthèse

HET0016 can be synthesized using a multi-step process involving the reaction of piperidine with 3-hexenoyl chloride, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

HET0016 has been extensively studied for its potential therapeutic applications. One of the major areas of research involves the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in cancer progression and metastasis. Studies have shown that HET0016 inhibits the growth and migration of cancer cells by suppressing the production of this compound.

Propriétés

IUPAC Name

N-[1-[(E)-hex-3-enoyl]piperidin-4-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-3-4-5-6-12(15)14-9-7-11(8-10-14)13-18(2,16)17/h4-5,11,13H,3,6-10H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSPJMCLVRCJRC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)N1CCC(CC1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)N1CCC(CC1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.